4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid 4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid A 81282 is a non-peptide selective antagonist of angiotensin receptors. A-81282 lowers blood pressure and has the potential to be a useful antihypertensive agent.
Brand Name: Vulcanchem
CAS No.: 141872-46-0
VCID: VC0516622
InChI: InChI=1S/C23H23N7O2/c1-2-3-12-30(22-20(23(31)32)13-24-15-25-22)14-16-8-10-17(11-9-16)18-6-4-5-7-19(18)21-26-28-29-27-21/h4-11,13,15H,2-3,12,14H2,1H3,(H,31,32)(H,26,27,28,29)
SMILES: CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O
Molecular Formula: C23H23N7O2
Molecular Weight: 429.5 g/mol

4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid

CAS No.: 141872-46-0

Cat. No.: VC0516622

Molecular Formula: C23H23N7O2

Molecular Weight: 429.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid - 141872-46-0

Specification

CAS No. 141872-46-0
Molecular Formula C23H23N7O2
Molecular Weight 429.5 g/mol
IUPAC Name 4-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C23H23N7O2/c1-2-3-12-30(22-20(23(31)32)13-24-15-25-22)14-16-8-10-17(11-9-16)18-6-4-5-7-19(18)21-26-28-29-27-21/h4-11,13,15H,2-3,12,14H2,1H3,(H,31,32)(H,26,27,28,29)
Standard InChI Key AHZXSVWCNDLJER-UHFFFAOYSA-N
SMILES CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O
Canonical SMILES CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O
Appearance Solid powder

Introduction

Molecular Structure and Chemical Properties

Core Architecture and Functional Groups

A-81282 (C₂₃H₂₃N₇O₂; molecular weight: 429.47 g/mol) features a biphenyl system substituted at the 2'-position with a 1H-tetrazol-5-yl group, a butylamino chain at the 4-position, and a pyrimidine-5-carboxylic acid moiety . The tetrazole ring, a bioisostere for carboxylate groups, enhances solubility and receptor binding affinity, while the pyrimidine carboxylic acid contributes to electrostatic interactions with the AT1 receptor’s active site .

Table 1: Molecular Properties of A-81282

PropertyValue
IUPAC Name(2R)-4-[Butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]carbamoyl]-1-(2,2-diphenylpropanoyl)piperazine-2-carboxylic acid
Molecular FormulaC₂₃H₂₃N₇O₂
Molecular Weight429.47 g/mol
XLogP3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds9
CAS Registry Number141872-46-0

Synthesis and Industrial Production

Synthesis of A-81282 involves multi-step organic reactions, including:

  • Coupling of Biphenyl-Tetrazole Precursors: The tetrazole ring is introduced via cycloaddition reactions using sodium azide and nitriles under acidic conditions.

  • Alkylation of Pyrimidine Derivatives: The butylamino group is appended through nucleophilic substitution or reductive amination .

  • Carboxylic Acid Functionalization: Ester hydrolysis or oxidation of alcohol intermediates yields the final carboxylic acid group .

Industrial-scale production employs continuous flow reactors and catalytic systems to optimize yield (>80%) and purity (>95%). Critical challenges include managing the tetrazole ring’s sensitivity to high temperatures and ensuring stereochemical fidelity during piperazine ring formation .

Pharmacological Mechanism and Receptor Interactions

AT1 Receptor Antagonism

A-81282 competitively inhibits angiotensin II binding to AT1 receptors (pKi = 8.5–9.6) . Structural studies reveal that the tetrazole and pyrimidine groups form hydrogen bonds with residues Tyr-113 and Lys-199 in the receptor’s binding pocket, while the biphenyl system engages in hydrophobic interactions with Phe-184 and Trp-253 16. This binding prevents Gq protein activation, thereby blocking vasoconstriction and aldosterone secretion .

Selectivity Profile

A-81282 exhibits >1,000-fold selectivity for AT1 over AT2 receptors and negligible affinity for adrenergic, vasopressin, or bradykinin receptors . In renal hypertensive rats, 10 mg/kg oral A-81282 reduced mean arterial pressure by 66 mmHg without altering heart rate or ECG parameters 16.

Table 2: In Vivo Efficacy in Renal Hypertensive Rats

Dose (mg/kg)RouteΔMAP (mmHg)Duration (h)
1Oral-278
5Oral-52>24
0.1IV-156
1IV-72>24

Comparative Analysis with Other Angiotensin Receptor Blockers

A-81282’s tetrazole-pyrimidine scaffold distinguishes it from sartan-class drugs (e.g., losartan, valsartan), which typically employ imidazole or tetrazole-biphenyl motifs. While losartan requires metabolic activation to its carboxylic acid form, A-81282 is pharmacologically active per se, enabling faster onset .

Table 3: Key Differences Between A-81282 and Losartan

ParameterA-81282Losartan
Active FormParent compoundCarboxylic acid metabolite
AT1 Receptor pKi8.5–9.68.1
Half-Life (Oral)>24 hours6–9 hours
Selectivity (AT1/AT2)>1,000:1100:1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator